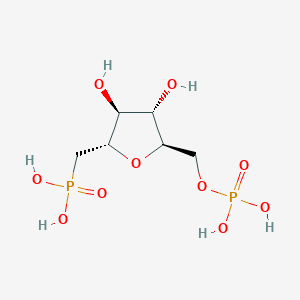

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate

説明

特性

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O10P2/c7-5-3(1-15-18(12,13)14)16-4(6(5)8)2-17(9,10)11/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOWGOLYQKBCFB-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)CP(=O)(O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144880 | |

| Record name | 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102292-66-0 | |

| Record name | 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102292660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Key Steps

-

Phosphonate Intermediate Formation : The arabinofuranose derivative undergoes HWE reaction conditions, generating a phosphonate intermediate. This step replaces the labile anomeric phosphate of fructose-2,6-bisphosphate with a stable methylenephosphonate group.

-

Phosphorylation at C6 : The 6-position hydroxyl group of the intermediate is phosphorylated using standard phosphorylation reagents, such as phosphorus oxychloride or cyclic phosphate esters, under anhydrous conditions.

-

Deprotection : Benzyl protecting groups are removed via catalytic hydrogenation (e.g., Pd/C in H₂), yielding the final product.

Challenges and Optimizations :

-

The stereochemical integrity of the product depends on the configuration of the starting arabinofuranose.

-

Yields are typically moderate (~40–50%) due to competing side reactions during phosphorylation.

Hybrid Chemical-Enzymatic Approaches

Combining chemical synthesis with enzymatic modifications enhances regioselectivity. For example:

-

Chemical Synthesis of 2,5-Anhydro-1-deoxyhexitol-6-phosphate : Using HWE or similar methods to install the phosphonate group.

-

Enzymatic Fine-Tuning : Phosphatases or kinases adjust phosphorylation states.

Case Study :

In, 1,5-anhydro-D-glucitol-6-phosphate (AG6P) is synthesized enzymatically using glucokinase. Analogous strategies could apply to 2,5-AhP-6P by substituting the substrate with 2,5-anhydrohexitol.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

³¹P NMR : Confirms phosphate/phosphonate group integration.

-

Mass Spectrometry (GC-MS or LC-MS) : Verifies molecular weight and fragmentation patterns.

Comparative Analysis of Methods

化学反応の分析

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Biochemical Studies

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate serves as a vital reagent in various biochemical studies aimed at understanding metabolic pathways involving pentose phosphates. It is particularly useful in research related to carbohydrate metabolism and enzyme regulation.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes within the pentose phosphate pathway (PPP). Notably, it interacts with enzymes like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB1), influencing glucose metabolism. This property has led to investigations into its potential therapeutic applications in managing metabolic disorders such as diabetes and obesity .

Cancer Research

Recent studies have demonstrated that 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate can inhibit the growth of certain cancer cell lines by modulating glucose metabolism through PFKFB1 inhibition. This suggests a possible role in cancer treatment strategies by targeting metabolic pathways critical for cancer cell survival .

HIV Research

Derivatives of this compound have been explored for their anti-HIV properties, indicating its broader therapeutic potential beyond metabolic disorders. Research in this area is ongoing and aims to assess the efficacy of these derivatives against HIV replication .

Industrial Applications

In addition to its research applications, 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate is utilized in the pharmaceutical industry as an intermediate in synthesizing complex organic compounds. Its unique chemical properties make it valuable for developing new drugs and therapeutic agents .

Metabolic Regulation

A study highlighted that treatment with D-Gluco-2,5-Anhydro-1-Deoxy-1-Phosphonohexitol-6-Phosphate resulted in decreased gluconeogenic flux in liver cells. This finding suggests potential applications in managing hyperglycemia and diabetes through modulation of metabolic pathways.

Cancer Cell Growth Inhibition

In vitro assays indicated that the compound could inhibit the proliferation of specific cancer cell lines by altering glucose metabolism via PFKFB1 inhibition. This positions it as a candidate for further exploration in cancer therapy .

Anti-HIV Properties

Research has shown that derivatives of this compound exhibit anti-HIV activity, providing a basis for future studies aimed at developing new antiviral therapies targeting HIV replication mechanisms .

作用機序

The mechanism of action of 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes involved in the pentose phosphate pathway, thereby affecting the overall metabolic process. The molecular targets include enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase . The compound’s effects are mediated through its binding to the active sites of these enzymes, leading to altered enzyme activity and metabolic outcomes .

類似化合物との比較

Structural and Functional Group Analysis

The following table highlights key differences between 2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate and related phosphonate/phosphoro compounds:

Research Findings and Implications

- Metabolic Modulation : The target compound’s structural mimicry of fructose-2,6-bisphosphate suggests competitive inhibition or allosteric regulation of glycolytic enzymes, though direct mechanistic studies are absent in the provided evidence .

- Toxicity and Stability: Compounds like O-1,5-dimethylhexyl propylphosphonofluoridate may degrade into toxic fluorophosphate species under hydrolytic conditions, whereas the hexitol derivative’s polar phosphono groups likely enhance aqueous solubility and reduce toxicity .

- Synthetic Challenges : The hexitol derivative’s stereochemical complexity necessitates enantioselective synthesis, while alkyl phosphonates (e.g., ) are more accessible via standard esterification routes .

生物活性

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate (commonly referred to as D-Gluco-2,5-Anhydro-1-Deoxy-1-Phosphonohexitol-6-Phosphate) is a significant compound in the study of carbohydrate derivatives and their biological roles. It belongs to the class of pentose phosphates and is noted for its potential applications in biochemistry, medicine, and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate is with a molecular weight of 308.12 g/mol. The compound features a unique arrangement of phosphate groups that contributes to its reactivity and biological functions.

The biological activity of 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate primarily involves its role as an inhibitor of enzymes in the pentose phosphate pathway (PPP). It specifically interacts with:

- 6-Phosphofructo-2-Kinase/Fructose-2,6-Bisphosphatase (PFKFB1) : This enzyme regulates glucose metabolism by controlling the levels of fructose-2,6-bisphosphate, which is critical for glycolysis and gluconeogenesis . The inhibition of PFKFB1 by this compound can lead to altered metabolic states, influencing energy production and cellular growth.

Enzyme Inhibition

Research indicates that 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate exhibits significant inhibitory effects on fructose bisphosphatase activity. This inhibition can impact gluconeogenesis, making it a potential target for metabolic regulation in conditions such as diabetes and cancer .

Case Studies

Several studies have highlighted the compound's effects:

- Metabolic Regulation : A study demonstrated that treatment with D-Gluco-2,5-Anhydro-1-Deoxy-1-Phosphonohexitol-6-Phosphate resulted in decreased gluconeogenic flux in liver cells, suggesting its potential use in managing hyperglycemia .

- Cancer Research : In vitro assays showed that the compound could inhibit the growth of certain cancer cell lines by modulating glucose metabolism through PFKFB1 inhibition .

- HIV Research : Derivatives of this compound have been investigated for their anti-HIV properties, indicating a broader therapeutic potential beyond metabolic disorders .

Comparative Analysis

To better understand the unique properties of 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate, a comparison with similar compounds is beneficial:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| D-Mannitol | Moderate | Osmotic agent; used in medicine |

| Gluco-2,5-Anhydro-1-deoxy-1-phosphonohexitol | High | Similar enzyme interactions |

Research Applications

The applications of 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate span various fields:

Biochemistry : Used as a reagent to study metabolic pathways involving pentose phosphates.

Pharmaceuticals : Investigated for its potential therapeutic roles in metabolic diseases and cancer treatment.

Industrial Chemistry : Serves as an intermediate in synthesizing complex organic compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate, and what analytical techniques are critical for confirming its stereochemical integrity?

- Methodological Answer : The synthesis typically involves phosphorylation of a hexitol precursor under anhydrous conditions, followed by regioselective protection/deprotection steps. Key analytical techniques include:

- Multidimensional NMR (e.g., , , ) to resolve stereochemical ambiguities at the four defined stereocenters .

- High-resolution mass spectrometry (HRMS) to confirm molecular mass (monoisotopic mass: 308.006220) and purity .

- UPLC-MS for monitoring reaction intermediates and byproducts, as demonstrated in glucose 6-phosphate oxidation studies .

Q. How should researchers characterize the physicochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Assays : Use buffered solutions (pH 2–9) with incubation at 25°C and 37°C. Monitor degradation via ion-pair chromatography coupled with refractive index detection.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C under inert atmospheres.

- Dynamic Light Scattering (DLS) : Evaluate aggregation propensity in aqueous solutions, critical for in vitro assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in modulating enzymatic activity, particularly in pathways involving glucose 6-phosphate dehydrogenase (G6PDH)?

- Methodological Answer :

- Enzyme Kinetics : Measure and of G6PDH in the presence of varying concentrations of the compound using spectrophotometric NADPH formation assays (340 nm) .

- Competitive Inhibition Studies : Compare Lineweaver-Burk plots with/without the compound. Use isotopic labeling (-phosphate) to track binding interactions.

- Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve binding motifs in G6PDH-compound complexes.

Q. What methodological approaches are recommended for assessing the oxidative stability of this compound under physiological conditions, and how can conflicting data from radical-induced vs. photo-oxidation studies be reconciled?

- Methodological Answer :

- Radical-Induced Oxidation : Use AAPH (2,2'-azobis(2-amidinopropane)) as a peroxyl radical source. Monitor degradation via LC-MS and quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) .

- Photo-Oxidation : Expose solutions to UV-Vis light (254–365 nm) in the presence of singlet oxygen sensitizers (e.g., methylene blue). Compare degradation pathways using tandem MS fragmentation patterns.

- Contradiction Resolution : Differences in oxidation mechanisms (radical chain vs. singlet oxygen) require kinetic modeling (e.g., Marcus theory) to reconcile rate discrepancies .

Q. How can researchers address stereochemical inconsistencies reported in synthetic batches of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IC-3 column with a mobile phase of acetonitrile/ammonium formate to separate enantiomers.

- Isotopic Tracers : Synthesize -labeled analogs to track stereochemical drift during synthesis.

- Computational Modeling : Perform DFT calculations to predict stability of stereoisomers and correlate with experimental NMR data .

Data Analysis & Theoretical Frameworks

Q. What statistical and computational tools are essential for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal (Hill equation) or exponential decay models using software like GraphPad Prism.

- Molecular Dynamics (MD) Simulations : Simulate compound-membrane interactions (e.g., phospholipid bilayers) to predict cellular uptake efficiency.

- Meta-Analysis : Apply random-effects models to aggregate contradictory results from independent studies, as emphasized in evidence-based inquiry frameworks .

Q. How should researchers integrate this compound into metabolic flux analysis (MFA) models to study its impact on carbohydrate metabolism?

- Methodological Answer :

- Isotope-Labeling : Use -glucose tracers to track incorporation into downstream metabolites via GC-MS.

- Constraint-Based Modeling : Employ genome-scale metabolic models (e.g., Recon3D) to simulate flux redistribution upon compound administration.

- Validation : Compare in silico predictions with extracellular metabolite profiling (e.g., via NMR or LC-MS) .

Experimental Design Considerations

Q. What controls and validation steps are critical when studying this compound’s interaction with metal ions in buffered systems?

- Methodological Answer :

- Metal Chelation Assays : Include EDTA controls to distinguish specific vs. nonspecific metal interactions.

- ITC (Isothermal Titration Calorimetry) : Measure binding stoichiometry and enthalpy changes for metal complexes (e.g., Mg, Ca).

- Atomic Absorption Spectroscopy (AAS) : Quantify free metal ion concentrations post-incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。